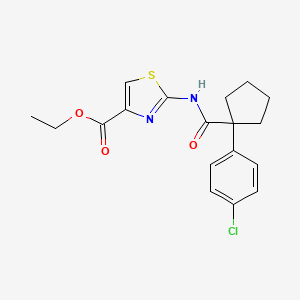

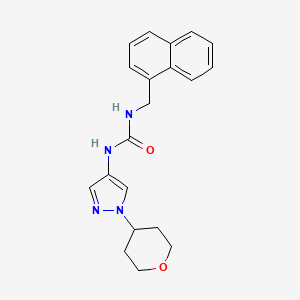

N-(4-chlorobenzyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

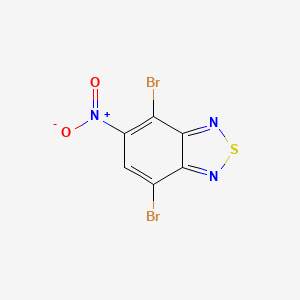

The molecular structure of this compound would be characterized by the presence of the triazole ring, the carboxamide group, and the chlorobenzyl group. The presence of these functional groups would influence the compound’s reactivity and properties .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the chlorobenzyl group might make it relatively non-polar, influencing its solubility in different solvents .Scientific Research Applications

Synthesis of Triazole Derivatives

N-(4-chlorobenzyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide and its derivatives have been synthesized through various chemical processes. For instance, a specific synthesis involved starting with 4-chlorobenzenamine and undergoing a series of reactions to produce a triazole derivative with a yield of 88% (Kan, 2015). Similarly, another study synthesized novel chromenones linked to 1,2,3-triazole ring system, demonstrating their potential in inhibiting acetylcholinesterase activity, highlighting their biological significance (Saeedi et al., 2017).

Antimicrobial Properties

Antimicrobial Activities

The antimicrobial properties of 1H-1,2,3-triazole-4-carboxamides have been extensively studied, revealing their potential as effective antimicrobial agents. A study involving the synthesis of three series of these compounds demonstrated their moderate to good antimicrobial activities against various pathogens including bacterial strains and fungal strains (Pokhodylo et al., 2021).

Applications in Medicinal Chemistry

Cytotoxic and Antiproliferative Activities

N-(4-chlorobenzyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide derivatives have shown cytotoxic and antiproliferative activities against various cancer cell lines. A study detailed the synthesis of N-[(1-benzyl-1,2,3-triazol-4-yl)methyl]carboxamides and their subsequent evaluation in vitro, revealing activities comparable to the reference agent cisplatin in certain cases (Szabó et al., 2016).

Advanced Material Synthesis

Synthesis of Nitrogen-rich Energetic Compounds

The compound's derivatives are also used in the synthesis of nitrogen-rich energetic compounds. For instance, a nitrogen-rich energetic compound, 4-carboxamide-5-(1H-tetrazol-5-yl)-1H-1,2,3-triazole and its sodium complex were synthesized and characterized, showing high thermal stability and promising energetic properties (Qin et al., 2016).

Mechanism of Action

Target of Action

Similar compounds have been found to interact with various enzymes and receptors

Mode of Action

This interaction could potentially alter cellular processes, leading to the observed effects of the compound .

Biochemical Pathways

Similar compounds have been found to influence various biochemical pathways

Pharmacokinetics

Similar compounds have shown varied pharmacokinetic properties

Result of Action

Similar compounds have shown a range of effects at the molecular and cellular level

Action Environment

It is known that factors such as ph, temperature, and the presence of other compounds can influence the action of similar compounds

Future Directions

properties

IUPAC Name |

N-[(4-chlorophenyl)methyl]-1-methyltriazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClN4O/c1-16-7-10(14-15-16)11(17)13-6-8-2-4-9(12)5-3-8/h2-5,7H,6H2,1H3,(H,13,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOKJKTFKLRQGFR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=N1)C(=O)NCC2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-chlorobenzyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-bromo-3-methylphenyl)-2-[6-(tert-butylthio)-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]acetamide](/img/structure/B2801896.png)

methanone](/img/structure/B2801902.png)

![(1alpha)-5alpha-Isopropylbicyclo[3.1.0]hexane-2-one](/img/structure/B2801905.png)

![5-phenyl-N-(3-(((tetrahydrofuran-2-yl)methyl)carbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)isoxazole-3-carboxamide](/img/structure/B2801908.png)

![N-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2801915.png)